tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[1-(4-fluorophenyl)propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-5-13(11-6-8-12(17)9-7-11)19-14(20)10-18-15(21)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVYKFVFDAQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies and Methodological Overview
tert-Butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate (CAS: 1354959-40-2) is a carbamate derivative with applications in pharmaceutical intermediates and organic synthesis. Its preparation involves multi-step reactions, primarily focusing on carbamate formation , amide coupling , and protective group strategies . Below, we analyze the most robust synthetic routes reported in peer-reviewed literature and patents, emphasizing reagent selection, reaction conditions, and yields.
Primary Synthetic Routes
Carbamate Formation via Coupling Reactions
Stepwise Amide and Carbamate Synthesis
A widely adopted method involves sequential amide bond formation followed by carbamate protection (Figure 1).
- Acid-Amine Coupling : React 4-fluorophenylpropylamine with a carboxylic acid derivative (e.g., bromoacetic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
- Carbamate Protection : Treat the resulting amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the tert-butyl carbamate group.
Key Data :
- Yield: 75–85% after purification by column chromatography (hexane/ethyl acetate, 3:1).
- Purity: ≥95% (HPLC).
One-Pot Sequential Reactions
A streamlined one-pot approach reduces purification steps:
- Mixed Anhydride Formation : Combine N-Boc-glycine with isobutyl chloroformate and N-methylmorpholine in anhydrous tetrahydrofuran (THF) at −10°C.
- Amine Coupling : Add 1-(4-fluorophenyl)propan-1-amine and stir at room temperature for 12 hours.
Advantages :
Suzuki Cross-Coupling for Aryl Functionalization
For derivatives requiring aryl ring modifications, palladium-catalyzed Suzuki coupling is employed:
- Boronic Acid Preparation : Synthesize 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid from tert-butyl (4-bromo-2-fluorobenzyl)carbamate using bis(pinacolato)diboron and Pd(dppf)Cl₂.
- Cross-Coupling : React with 4-bromopyridine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to install the pyridine moiety.
- Hydrogenation : Reduce the pyridine to piperidine using H₂/Pd/C in ethanol.
Critical Parameters :
Advanced Methodological Variations
Solid-Phase Synthesis for High-Throughput Production
A patent-pending solid-phase method enhances reproducibility:
- Resin Functionalization : Load Wang resin with Fmoc-protected glycine.
- Boc Protection : Deprotect Fmoc with piperidine, then treat with Boc₂O.
- Amide Coupling : React with 1-(4-fluorophenyl)propan-1-amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Outcomes :
Enzymatic Catalysis for Stereoselective Synthesis
Recent advances utilize lipases for enantiomerically pure products:
- Kinetic Resolution : React racemic 1-(4-fluorophenyl)propan-1-amine with vinyl carbamate using Candida antarctica lipase B (CAL-B).
- Selective Acylation : The enzyme preferentially acylates the (R)-enantiomer, leaving the (S)-amine for further coupling.
Performance :
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Synthesis and Properties
The synthesis of tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate isocyanate derivative under controlled conditions. This compound features a tert-butyl group, a fluorinated aromatic ring, and a carbamate functional group, which contribute to its unique chemical properties.
Physical-Chemical Properties
| Property | Value |
|---|---|
| Boiling Point | 479.6 ± 35.0 °C (Predicted) |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) |
| pKa | 11.30 ± 0.46 (Predicted) |
Chemistry
In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
This compound is studied for its interactions with biological systems. The fluorinated aromatic ring may enhance its binding affinity to biological targets, making it valuable in pharmacological research. It can serve as a model compound for investigating the effects of fluorinated carbamates on biological activity.
Medicine
The unique structural features of this compound suggest potential therapeutic applications. Research indicates that compounds with similar structures may exhibit anti-inflammatory properties and influence various biological pathways.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study on related carbamate derivatives demonstrated significant anti-inflammatory effects in vivo, suggesting that similar compounds may share this property due to structural similarities.
- Biological Activity : Research has shown that fluorinated carbamates can modulate enzyme activity, indicating potential applications in drug development targeting specific pathways involved in disease mechanisms.
- Synthesis of Derivatives : The synthesis of derivatives using this compound as a precursor has been explored in literature, highlighting its utility in generating compounds with enhanced biological profiles.
Mechanism of Action
The mechanism of action of tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1. Structural and Physicochemical Comparison
Key Comparisons
Fluorophenyl Derivatives
- tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8): Features a 3-fluorophenyl group and a cyclopropyl ring, reducing conformational flexibility compared to the target compound’s propyl chain. Lower molecular weight (251.30 g/mol) due to the absence of the carbamoyl methyl linker.
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS 1881296-73-6) :
- Substitution of a bromo atom on the propyl chain increases molecular weight (344.21 g/mol ) and reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- The 4-fluorophenyl group aligns with the target compound’s electronic profile but differs in steric bulk due to bromine.
tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate (CAS 1334146-59-6) :
Carbamates with Bulky or Functionalized Substituents
- tert-butyl (2-(4-(β-L-fucopyranosylethynyl)phenyl)-2-methylpropyl)carbamate: Contains a β-L-fucopyranosylethynyl group, imparting significant hydrophilicity and complexity. NMR data (e.g., para/meta isomer ratio of 75/25) highlights the influence of regiochemistry on analytical characterization .
- tert-butyl N-[[1-(2-aminoethyl)cyclopropyl]methyl]carbamate (CAS 1032684-85-7): The aminoethyl group enhances solubility in polar solvents, contrasting with the target compound’s lipophilic fluorophenyl chain. The cyclopropyl ring may stabilize the carbamate against hydrolysis .
Halogenated Derivatives
- tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate (CAS 201218-08-8) :
- Combines chlorine and trifluoromethyl groups, creating a highly electronegative scaffold. This compound’s stability under acidic conditions may differ from the target due to the hydroxybutynyl moiety .
Biological Activity
Tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate, identified by its CAS number 1354959-40-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is CHFNO, with a molecular weight of 310.36 g/mol. The predicted boiling point is approximately 479.6 °C, and it has a predicted density of 1.118 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 310.36 g/mol |
| Boiling Point | ~479.6 °C (predicted) |
| Density | 1.118 g/cm³ (predicted) |
The biological activity of this compound is primarily linked to its interactions with various molecular targets involved in neurodegenerative diseases, particularly Alzheimer's disease (AD). The compound has been shown to exhibit inhibitory effects on β-secretase and acetylcholinesterase, enzymes critical in the formation and breakdown of amyloid-beta peptides, respectively .
In Vitro Studies
In vitro studies have demonstrated that this compound can reduce the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of AD. Specifically, it has been reported that this compound can inhibit Aβ aggregation by approximately 85% at a concentration of 100 µM .
Case Studies
- Neuroprotective Effects : A study investigated the protective effects of the compound against Aβ-induced toxicity in astrocyte cultures. Results indicated that treatment with this compound improved cell viability significantly when compared to controls treated with Aβ alone . The compound reduced TNF-α production, suggesting an anti-inflammatory mechanism.
- Comparative Analysis : In a comparative study with galantamine (a known cognitive enhancer), this compound showed similar trends in reducing Aβ levels and enhancing cell viability; however, it did not reach statistical significance compared to galantamine .
Q & A
Q. What are the standard synthetic routes for tert-butyl N-({[1-(4-fluorophenyl)propyl]carbamoyl}methyl)carbamate?
The synthesis typically involves coupling 1-(4-fluorophenyl)propylamine with a carbamate precursor. A common method uses tert-butyl chloroformate in the presence of a base like triethylamine (Et₃N) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack, forming the carbamate linkage. Purification is achieved through recrystallization or column chromatography .
Q. What spectroscopic techniques are used to confirm the compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the fluorophenyl group, tert-butyl moiety, and carbamate backbone. Mass spectrometry (MS) validates the molecular weight (e.g., via ESI-TOF). Infrared (IR) spectroscopy identifies key functional groups like N-H and C=O stretches. For advanced verification, X-ray crystallography can resolve stereochemistry .
Q. How is the compound’s purity assessed in academic research?
High-performance liquid chromatography (HPLC) with UV detection is standard. A purity threshold of ≥95% is typical. Thin-layer chromatography (TLC) provides rapid qualitative checks. Elemental analysis (EA) ensures stoichiometric consistency of C, H, N, and F .
Q. What are the recommended storage conditions for this compound?
Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to light, moisture, or strong acids/bases, as these may hydrolyze the carbamate group. Stability studies suggest degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Key variables include solvent polarity (e.g., DCM vs. THF), temperature (25–40°C), and stoichiometry (1.2–1.5 equivalents of tert-butyl chloroformate). Catalytic DMAP (4-dimethylaminopyridine) accelerates carbamate formation. Continuous-flow reactors improve scalability and reduce side reactions .
Q. What strategies resolve contradictory biological activity data in preclinical studies?
Ensure batch-to-batch consistency via HPLC and NMR. Test for off-target interactions using kinase profiling panels or proteome-wide affinity assays. Validate cellular uptake via fluorescence tagging or LC-MS quantification in lysates. Replicate findings across multiple cell lines (e.g., HEK293, HeLa) .
Q. How does the fluorophenyl substituent influence reactivity compared to chloro/bromo analogs?
Fluorine’s electronegativity enhances electron-withdrawing effects, increasing carbamate stability but reducing nucleophilic substitution rates. In contrast, chloro/bromo analogs exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Computational DFT studies can quantify electronic effects on reaction pathways .
Q. What methods assess the compound’s stability under physiological conditions?
Simulate biological matrices (e.g., PBS at pH 7.4, human plasma) and monitor degradation via LC-MS over 24–72 hours. Accelerated stability testing at 40°C/75% relative humidity predicts shelf life. Stability-indicating assays (e.g., forced degradation with H₂O₂ or NaOH) identify vulnerable functional groups .
Q. How can structure-activity relationships (SAR) guide analog design?
Systematically vary substituents on the phenyl ring (e.g., para- vs. meta-fluoro) and alkyl chain length. Test analogs in enzyme inhibition assays (e.g., IC₅₀ for target proteases). Molecular docking (AutoDock Vina) and MD simulations predict binding modes and affinity .
Q. What protocols evaluate ecotoxicological impact in academic settings?
Use OECD guidelines: (i) Daphnia magna acute toxicity (48-hour EC₅₀), (ii) algal growth inhibition (72-hour ErC₅₀), and (iii) biodegradability via OECD 301F respirometry. LC-MS quantifies environmental persistence in water/soil matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
